

High-performance liquid chromatography (HPLC) method for GS-443902 trisodium analysis

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Compound of Interest

Compound Name: GS-443902 trisodium

Cat. No.: B10828260

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Application Note: HPLC Analysis of GS-443902 Trisodium

Abstract

This application note presents a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of **GS-443902 trisodium**, the active triphosphate metabolite of the antiviral prodrug Remdesivir.[1][2][3][4] Given the therapeutic importance and the inherent instability of this nucleoside triphosphate analogue, a reliable analytical method is crucial for research, development, and quality control purposes.[1][3][5] The described method utilizes a reversed-phase C18 column with a gradient elution protocol and UV detection for accurate and reproducible quantification of **GS-443902 trisodium**.

Introduction

GS-443902 is the pharmacologically active triphosphate form of the nucleoside analogue GS-441524 and the ultimate active metabolite of the antiviral drug Remdesivir (GS-5734).[3][4][6][7] Remdesivir is a prodrug that, once inside the cell, undergoes metabolic activation to GS-443902.[8] This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[1][2] Accurate quantification of GS-443902 is essential for various studies, including in vitro viral

inhibition assays, intracellular pharmacokinetic assessments, and quality control of the active pharmaceutical ingredient (API).

This document provides a detailed protocol for the analysis of **GS-443902 trisodium** using a standard HPLC system with UV detection. The method is designed to be readily implemented in a laboratory setting for routine analysis.

Experimental

Instrumentation and Consumables

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC-grade acetonitrile.
- HPLC-grade water.
- Phosphoric acid (85%).
- **GS-443902 trisodium** reference standard.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

Parameter	Condition
Column	Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A	0.05 M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in Water
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 247 nm
Run Time	30 minutes

Preparation of Solutions

Mobile Phase A (0.05 M Potassium Phosphate Buffer, pH 3.0):

- Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water.
- Adjust the pH to 3.0 with 85% phosphoric acid.
- Filter the buffer through a 0.45 µm membrane filter before use.

Standard Solution Preparation: Note: **GS-443902 trisodium** is unstable in solution; it is highly recommended to prepare solutions fresh and use them immediately.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[9\]](#)

- Accurately weigh approximately 10 mg of **GS-443902 trisodium** reference standard.
- Dissolve the standard in a suitable volume of Mobile Phase A to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).

Sample Preparation: For the analysis of bulk drug substance, dissolve a known amount of the sample in Mobile Phase A to a concentration within the calibration range. For other matrices, appropriate sample extraction and clean-up procedures will be required.

Results and Discussion

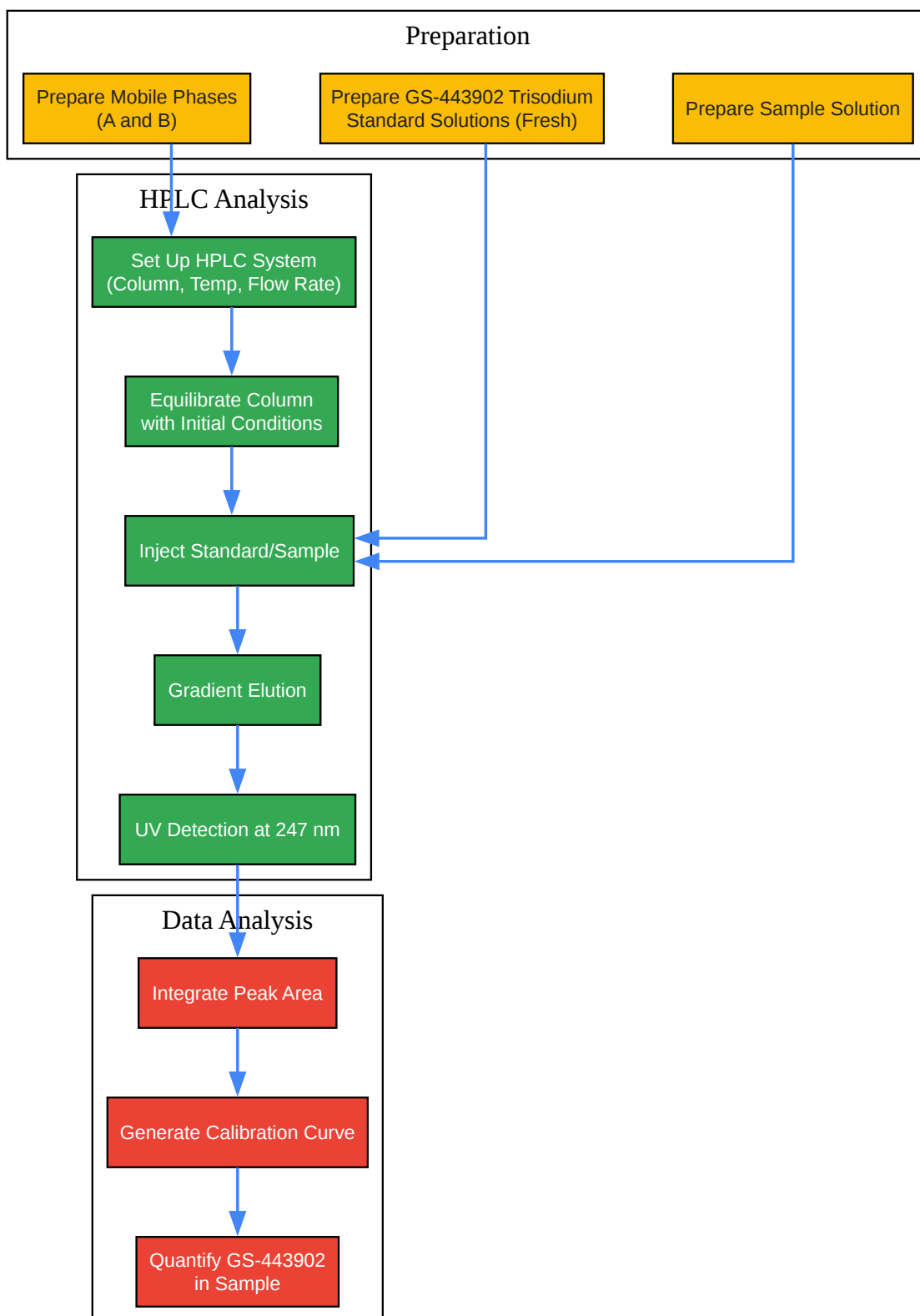
The developed HPLC method provides good separation and quantification of **GS-443902 trisodium**. A typical chromatogram shows a well-resolved peak for GS-443902. The retention time and peak shape should be consistent across injections.

Method Validation Parameters (Illustrative Data)

The following table summarizes the typical performance characteristics of this method.

Parameter	Result
Retention Time (RT)	Approximately 12.5 min
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantitation (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%

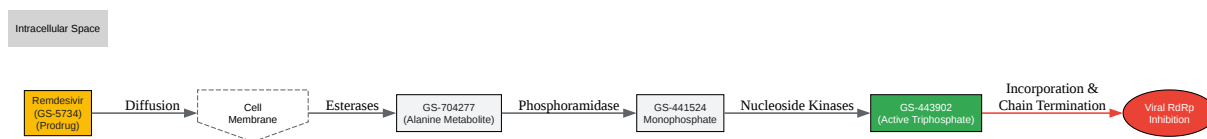
Protocol Workflow



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Caption: Experimental workflow for the HPLC analysis of **GS-443902 trisodium**.

Signaling Pathway of Remdesivir to GS-443902



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Caption: Metabolic activation pathway of Remdesivir to its active form, GS-443902.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of **GS-443902 trisodium**. Adherence to the specified chromatographic conditions and proper sample handling, particularly the use of freshly prepared solutions due to the compound's instability, are critical for obtaining reproducible results. This method can be a valuable tool for researchers and professionals in the field of drug development and virology.

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